molecular formula C13H15N3O2S2 B12899606 Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-91-8

Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-

Cat. No.: B12899606
CAS No.: 828920-91-8
M. Wt: 309.4 g/mol
InChI Key: WLYOFNNCFSALGO-UHFFFAOYSA-N
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Description

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is a compound that features a thiazole ring substituted with a pyrrolidine group and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with pyrrolidine and benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The antibacterial activity of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to cell lysis and death . Additionally, the compound may form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and exert its antibacterial effects .

Comparison with Similar Compounds

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is unique due to its combination of a thiazole ring, pyrrolidine group, and benzenesulfonamide moiety. Similar compounds include:

These similar compounds share some biological activities but differ in their overall potency and spectrum of activity due to variations in their chemical structures.

Properties

CAS No.

828920-91-8

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H15N3O2S2/c17-20(18,11-6-2-1-3-7-11)15-13-14-10-12(19-13)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)

InChI Key

WLYOFNNCFSALGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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